(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol
CAS No.: 111852-43-8
Cat. No.: VC20841986
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111852-43-8 |
|---|---|
| Molecular Formula | C6H14N2O2 |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol |
| Standard InChI | InChI=1S/C6H14N2O2/c7-3-4-1-2-5(8)6(9)10-4/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1 |
| Standard InChI Key | FGFITZOBEYBNGG-JKUQZMGJSA-N |
| Isomeric SMILES | C1C[C@H]([C@H](O[C@@H]1CN)O)N |
| SMILES | C1CC(C(OC1CN)O)N |
| Canonical SMILES | C1CC(C(OC1CN)O)N |
Introduction
Structural Characteristics and Properties
Molecular Structure
(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol features a six-membered oxane ring as its core structure, with three stereogenic centers that define its three-dimensional configuration. The oxane ring provides conformational rigidity while the functional groups contribute to specific chemical properties and potential interaction points for biological targets.
The stereochemistry of this compound is particularly significant:
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The 2S configuration places the hydroxyl group in a specific spatial orientation
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The 3R configuration determines the positioning of the amino group
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The 6S configuration dictates the orientation of the aminomethyl substituent
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be estimated for (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | Approximately 146.19 g/mol |
| Physical State | Likely a white to off-white solid at room temperature |
| Solubility | Likely soluble in water and polar solvents due to amino and hydroxyl groups |
| pKa Values | Amino groups: ~9-10; Hydroxyl group: ~12-14 (estimated) |
| Optical Rotation | Expected to exhibit optical activity due to chiral centers |
| Hygroscopicity | Likely hygroscopic due to polar functional groups |
The presence of both amino and hydroxyl groups makes this compound amphoteric, capable of acting as both a proton donor and acceptor. This property would influence its behavior in solution and its ability to form hydrogen bonds with various molecules .
Structural Comparison with Related Compounds
Relationship to Pyran Derivatives
The compound bears structural similarities to (2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-ol (PubChem CID 68122587), which has a molecular weight of 144.17 g/mol. The primary difference between these compounds is in the saturation of the ring system, where the pyran derivative contains an unsaturated bond in the six-membered ring .
This structural difference affects several properties:
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Conformational flexibility
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Hydrogen bonding capacity
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Reactivity profiles
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Potential biological interactions
Relationship to Aminoglycoside Components
The structure of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol resembles subunits found in more complex aminoglycoside structures. For example, when examining more complex molecules such as those described in search result , we observe that amino-substituted oxane rings frequently appear as building blocks in larger aminoglycoside antibiotics.
This structural relationship suggests that (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol might serve as:
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A synthetic intermediate in aminoglycoside synthesis
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A structural analog for studying structure-activity relationships
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A potential pharmacophore for antibiotic development
Synthetic Approaches
General Synthetic Strategies
The synthesis of stereochemically defined oxane derivatives such as (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol typically requires careful control of stereochemistry. Several approaches might be employed:
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Chiral Pool Approach | Starting from naturally occurring carbohydrates with defined stereochemistry | Provides initial stereochemical control |
| Asymmetric Synthesis | Using chiral catalysts to control stereoselective reactions | Allows creation of specific stereoisomers |
| Chemoenzymatic Methods | Employing enzymes for stereoselective transformations | Often provides high stereoselectivity under mild conditions |
| Stereoselective Cyclization | Creating the oxane ring with controlled stereochemistry | Direct formation of the core structure |
Key Synthetic Transformations
Several key transformations are typically employed in the synthesis of compounds like (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol:
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Stereoselective introduction of amino groups through azide reduction, reductive amination, or nucleophilic substitution reactions
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Formation of the oxane ring through intramolecular etherification or cyclization reactions
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Functional group interconversions to establish the correct oxidation states
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Protection-deprotection strategies to manage chemoselectivity during synthesis
These approaches must be carefully designed to maintain the desired stereochemistry at each stereogenic center during the synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be particularly valuable for confirming the structure of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol. Based on structural analysis, the following spectral features would be expected:
| NMR Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for stereogenic protons (H-2, H-3, H-6) with characteristic coupling patterns |
| Signals for aminomethyl protons (CH₂NH₂) and ring methylene protons | |
| Exchangeable protons (OH, NH₂) | |
| ¹³C NMR | Signals for C-2, C-3, and C-6 at characteristic chemical shifts for oxygenated and aminated carbons |
| Signal for aminomethyl carbon | |
| Signals for ring methylene carbons | |
| 2D NMR (COSY, HSQC, HMBC) | Correlation patterns confirming connectivity and stereochemical relationships |
The coupling constants between adjacent protons would provide valuable information about the relative stereochemistry of the stereogenic centers.
Mass Spectrometry
Mass spectrometry would show a molecular ion consistent with the formula C₆H₁₄N₂O₂, with characteristic fragmentation patterns including:
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Loss of NH₃ fragments
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Fragmentation of the oxane ring
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Loss of water from the hydroxyl group
Analytical Methods for Detection and Quantification
Chromatographic Methods
Several chromatographic techniques would be suitable for the analysis of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol:
| Technique | Advantages | Typical Conditions |
|---|---|---|
| HPLC | High sensitivity and selectivity | Reverse-phase with amino-compatible stationary phases |
| Can be coupled with various detectors | Often using ion-pairing reagents | |
| HILIC | Excellent for polar compounds | Specialized columns for hydrophilic compounds |
| GC | High resolution separation | Requires derivatization of amino and hydroxyl groups |
| TLC | Simple screening method | Ninhydrin or other amino-specific visualization reagents |
Derivatization Approaches
Due to the presence of primary amino groups and a hydroxyl group, various derivatization approaches could enhance detection and analysis:
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Fluorescent tagging of amino groups (e.g., with fluorescamine, NBD-Cl, or FMOC-Cl)
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Silylation of the hydroxyl group to improve GC analysis
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Reaction with chiral derivatizing agents to confirm absolute stereochemistry
Biological Activity
Structure-Activity Considerations
Several structural features would be critical for any biological activity:
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The specific stereochemistry of the three stereogenic centers
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The presence and positioning of the amino groups, which typically provide positive charges at physiological pH
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The hydroxyl group, which can participate in hydrogen bonding interactions
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The conformational properties of the oxane ring
Current Research and Future Perspectives
Research on compounds similar to (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol continues to evolve in several directions:
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Development of simplified aminoglycoside analogs with improved specificity and reduced toxicity
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Investigation of carbohydrate mimetics as potential therapeutic agents
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Exploration of novel synthetic methods for stereoselective preparation of aminoglycoside building blocks
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Studies of structure-based design for RNA-targeting molecules
These research areas suggest that (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol and related compounds may continue to be of interest in both synthetic chemistry and medicinal chemistry contexts.
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